molecular formula C25H54N2 B14656919 N~1~,N~3~-Didecyl-N~1~,N~3~-dimethylpropane-1,3-diamine CAS No. 53832-68-1

N~1~,N~3~-Didecyl-N~1~,N~3~-dimethylpropane-1,3-diamine

Cat. No.: B14656919
CAS No.: 53832-68-1
M. Wt: 382.7 g/mol
InChI Key: CIYALLHNOASKNU-UHFFFAOYSA-N
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Description

N~1~,N~3~-Didecyl-N~1~,N~3~-dimethylpropane-1,3-diamine is a chemical compound that belongs to the class of diamines. It is characterized by the presence of two decyl chains and two methyl groups attached to a propane-1,3-diamine backbone. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-Didecyl-N~1~,N~3~-dimethylpropane-1,3-diamine typically involves the reaction of propane-1,3-diamine with decyl halides and methylating agents. One common method is the alkylation of propane-1,3-diamine with decyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atoms on the amine groups with decyl groups. The resulting intermediate is then methylated using methyl iodide or dimethyl sulfate to obtain the final product.

Industrial Production Methods

In industrial settings, the production of N1,N~3~-Didecyl-N~1~,N~3~-dimethylpropane-1,3-diamine can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-Didecyl-N~1~,N~3~-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding amine oxides or nitriles.

    Reduction: Conversion to secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N~1~,N~3~-Didecyl-N~1~,N~3~-dimethylpropane-1,3-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of cell membrane interactions and as a component in the formulation of antimicrobial agents.

    Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in certain pharmaceuticals.

    Industry: Utilized in the production of surfactants, corrosion inhibitors, and as an additive in lubricants.

Mechanism of Action

The mechanism of action of N1,N~3~-Didecyl-N~1~,N~3~-dimethylpropane-1,3-diamine involves its interaction with biological membranes and proteins. The decyl chains allow the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the amine groups can form hydrogen bonds with protein targets, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethyl-1,3-propanediamine: Similar structure but lacks the decyl chains.

    N,N,N’-Trimethyl-1,3-propanediamine: Contains an additional methyl group on the nitrogen atoms.

    N,N’-Diethyl-1,3-propanediamine: Features ethyl groups instead of decyl groups.

Uniqueness

N~1~,N~3~-Didecyl-N~1~,N~3~-dimethylpropane-1,3-diamine is unique due to its long decyl chains, which impart distinct hydrophobic properties and enhance its ability to interact with lipid membranes. This makes it particularly useful in applications requiring membrane disruption or modification.

Properties

CAS No.

53832-68-1

Molecular Formula

C25H54N2

Molecular Weight

382.7 g/mol

IUPAC Name

N,N'-didecyl-N,N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C25H54N2/c1-5-7-9-11-13-15-17-19-22-26(3)24-21-25-27(4)23-20-18-16-14-12-10-8-6-2/h5-25H2,1-4H3

InChI Key

CIYALLHNOASKNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN(C)CCCN(C)CCCCCCCCCC

Origin of Product

United States

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